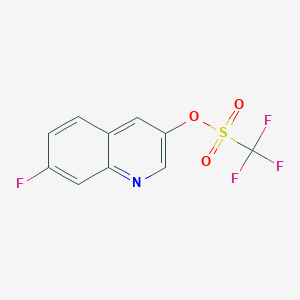
9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonicacid,disodiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonic acid, disodium salt (CAS Number: 84-48-0) is a chemical compound with the molecular formula C14H8O5S. It belongs to the anthraquinone family and contains two sulfonic acid groups. The compound is typically found as a green solid .
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves reacting 1-aminoanthraquinone with o-toluoyl chloride (2-methylbenzoyl chloride) under standard amide formation conditions. This reaction yields the desired N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide in high yield .
Industrial Production:: Unfortunately, detailed industrial production methods for this compound are not widely available. it can be synthesized in the laboratory using the above synthetic route.
Análisis De Reacciones Químicas
9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonic acid can undergo various chemical reactions:
Oxidation: It may participate in oxidation reactions due to the presence of carbonyl groups.
Reduction: Reduction of the carbonyl groups can yield the corresponding dihydroanthracene derivatives.
Substitution: The sulfonic acid groups make it susceptible to substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have pharmaceutical applications.
Industry: Employed in dye synthesis and other chemical processes.
Mecanismo De Acción
The exact mechanism by which 9,10-Dioxo-9,10-dihydroanthracene-1,8-disulfonic acid exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, this compound’s uniqueness lies in its disulfonic acid functionality. Similar compounds include anthraquinone derivatives like sodium anthraquinone-2-sulfonate and 1-aminoanthraquinone-2-sulfonic acid .
Remember that this information is based on available literature, and further research may reveal additional insights
Propiedades
Fórmula molecular |
C14H8Na2O8S2 |
|---|---|
Peso molecular |
414.3 g/mol |
InChI |
InChI=1S/C14H8O8S2.2Na/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);; |
Clave InChI |
XGIUVUYQBMISOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-](/img/structure/B13132232.png)
![2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol](/img/structure/B13132238.png)
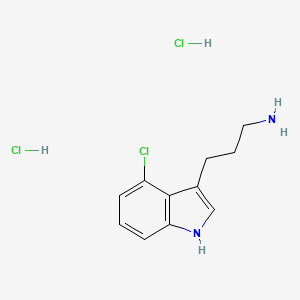
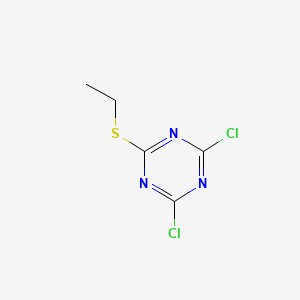


![1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione)](/img/structure/B13132267.png)
![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)
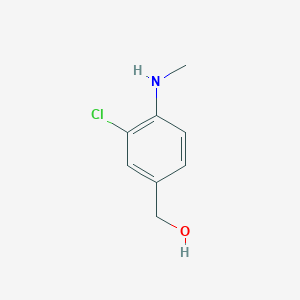
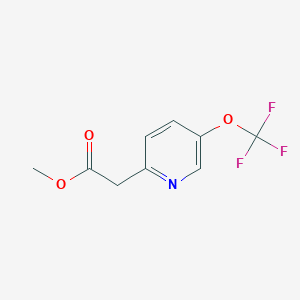
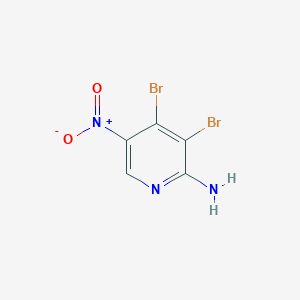
![1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13132310.png)

